N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18(9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-20-19(16)17-10-12-23-14-17/h1-12,14H,13H2,(H,21,22)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOVBUMLWHCKPE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine derivative.
Formation of the Cinnamamide Intermediate: The next step involves the synthesis of cinnamamide. This can be achieved by reacting cinnamic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Coupling Reaction: The final step involves coupling the pyridine intermediate with the cinnamamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Use in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiophene and pyridine rings can facilitate binding to these targets through π-π interactions, hydrogen bonding, or coordination with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, including pyrrole-carboxamides, sulfonamide-linked pyridines, and thiophene-containing amides. Below is a systematic comparison:
Structural Analogues from Pyrrole-Pyridine Hybrids
Adivireddy et al. (2017) synthesized (E)-N-((4-(aryl)-3-cyano-6-(aryl)pyridin-2-ylcarbamoyl)methyl)cinnamamide, a precursor to pyrrolyl-pyridine hybrids (Scheme 17, ). Key differences include:
Sulfonamide-Linked Pyridine Derivatives
Compounds 20–24 () feature sulfonamide and trifluoromethylpyridine motifs. Comparisons include:
| Property | Target Compound | Sulfonamide Analogs (e.g., Compound 20) |
|---|---|---|
| Core Structure | Thiophene-pyridine-cinnamamide | Trifluoromethylpyridine-sulfonamide-propanamide |
| Yield | Not reported | 82% (Compound 20) |
| Melting Point | Not reported | 85–90°C (Compound 20) |
| Functional Groups | Amide, thiophene, pyridine | Sulfonamide, trifluoromethyl, propanamide |
| Bioactivity | Hypothesized drug-like properties | Potential sulfonamide-based therapeutics |
The sulfonamide analogs demonstrate higher synthetic yields (54–85%) and well-characterized melting points, indicating robust crystallinity. The target compound’s lack of sulfonamide groups may reduce polar interactions but improve membrane permeability .
Thiophene-Carboxamide Derivatives
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) () shares a thiophene-carboxamide backbone but diverges in substitution:
- Substituents : Compound 6p includes a bulky tert-butyl group and a phenyl-pyridinylethyl chain, which may enhance lipophilicity and steric hindrance compared to the target compound’s simpler cinnamamide linkage.
- Applications : While 6p’s role is unspecified, its structure aligns with kinase inhibitors or GPCR modulators, hinting at possible overlapping targets with the thiophene-pyridine-cinnamamide derivative .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselective thiophene-pyridine coupling, unlike the straightforward aryl-substituted analogs in .
- Physicochemical Properties : Thiophene’s electron-rich nature could lower melting points compared to sulfonamide analogs (e.g., 85–90°C for Compound 20), impacting formulation stability.
- Drug-Likeness : The cinnamamide moiety may improve bioavailability over sulfonamide-based compounds, as seen in other cinnamate-derived drugs .
Biological Activity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. Its unique structural features, which include a thiophene ring, a pyridine ring, and a cinnamamide moiety, suggest a diverse range of interactions within biological systems.
Structural Overview
The molecular formula of this compound is C19H16N2OS, with a molecular weight of approximately 320.4 g/mol. The presence of both thiophene and pyridine rings contributes to its aromatic properties and potential reactivity, which are critical for biological activity.
| Component | Description |
|---|---|
| Thiophene Ring | Five-membered ring containing sulfur |
| Pyridine Ring | Six-membered aromatic ring with nitrogen |
| Cinnamamide Moiety | Amide derived from cinnamic acid |
The precise mechanism of action for this compound remains largely unexplored. However, its structural similarity to other biologically active compounds suggests potential interactions with cellular targets such as enzymes or receptors.
- Target Interactions : The compound may bind to active sites or allosteric sites on proteins, influencing their activity.
- Biochemical Pathways : Although specific pathways remain unidentified, it is hypothesized that the compound could modulate pathways related to cancer cell proliferation or antifungal activity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction through modulation of apoptotic markers like p53 and Bcl2 .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 (liver cancer) | 4.23 | Strong cytotoxicity |
| T47D (breast carcinoma) | 25.75 | Moderate antiproliferative |
Antifungal and Insecticidal Properties
This compound has also been reported to exhibit antifungal and insecticidal activities:
- Fungicidal Activity : Research indicates that derivatives can effectively combat plant pathogens, making them suitable for agricultural applications.
| Activity Type | Description |
|---|---|
| Antifungal | Effective against various fungal pathogens |
| Insecticidal | Moderate activity against specific insects |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various cinnamide derivatives against HepG2 liver cancer cells using the MTT assay. The results indicated that modifications in the pyridine ring could enhance anticancer activity significantly .
- Antifungal Efficacy : Another investigation focused on the antifungal properties of related compounds, demonstrating effective inhibition of fungal growth in vitro, suggesting potential applications in agriculture.
Q & A
Q. Critical parameters :
- Reaction temperature : Excess heat may lead to decomposition of thiophene or pyridine rings.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.
- Protecting groups : Temporary protection of reactive sites (e.g., amines) prevents side reactions .
Q. Table 1: Example Synthetic Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thiophen-3-ylboronic acid, Suzuki coupling | Form pyridine-thiophene scaffold |
| 2 | Cinnamoyl chloride, DMF, RT | Amide bond formation |
| 3 | LiAlH₄ reduction (if needed) | Reduce intermediates |
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
NMR spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of thiophene-pyridine linkage and amide bond geometry .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
Mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns (e.g., sulfur atoms) .
HPLC/UPLC : Assess purity (>95% required for pharmacological studies) using C18 columns and UV detection at 254 nm .
Q. Critical considerations :
- Solvent impurities : Use deuterated solvents free of stabilizers for NMR.
- Ion suppression in MS : Optimize ionization conditions (e.g., ESI vs. APCI) .
Advanced: How can computational chemistry methods enhance the synthesis and optimization of this compound's derivatives?
Answer:
Computational approaches reduce experimental trial-and-error:
Reaction path search : Quantum mechanical calculations (e.g., DFT) predict feasible pathways and transition states for key steps like amide coupling .
Docking studies : Identify potential binding modes with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
Machine learning : Train models on existing reaction data to predict optimal solvents/catalysts for new analogs .
Case study : ICReDD’s workflow integrates computation-experiment feedback loops, reducing synthesis optimization time by 40% .
Advanced: What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses?
Answer:
Design of Experiments (DoE) is critical:
Screening experiments : Use fractional factorial designs to identify significant variables (e.g., catalyst loading, temperature) .
Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., solvent polarity vs. yield) .
Q. Example optimization for amide coupling :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 0–50°C | 25°C |
| Equiv. of HATU | 1.0–2.5 | 1.2 |
| Reaction time | 2–24 h | 12 h |
Statistical tools : Minitab or JMP for ANOVA and pareto chart analysis .
Advanced: How can researchers resolve contradictory biological activity data observed in different studies of this compound?
Answer:
Contradictions often arise from:
Purity discrepancies : Impurities (e.g., unreacted intermediates) may exhibit off-target effects. Validate purity via HPLC and orthogonal methods .
Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardize protocols using CLIA-certified labs .
Structural analogs : Confirm the exact structure of tested compounds; subtle changes (e.g., thiophene vs. furan substitution) drastically alter activity .
Q. Resolution workflow :
- Re-synthesize compound under controlled conditions.
- Compare bioactivity in parallel assays (e.g., SPR binding vs. cell viability).
- Publish full synthetic and analytical data for reproducibility .
Advanced: What are the key structural features influencing this compound's bioactivity, and how can they be modified for improved selectivity?
Answer:
Critical pharmacophores :
Thiophene-pyridine core : Essential for π-π stacking with hydrophobic enzyme pockets.
Cinnamamide side chain : The α,β-unsaturated carbonyl group enables covalent binding to cysteine residues .
Q. Modification strategies :
Q. Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Selectivity |
|---|---|
| Thiophene → Furan | ↓ Potency due to reduced lipophilicity |
| Cinnamamide → Acrylamide | ↑ Reactivity but ↓ solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
